Esmolol Acid (hydrochloride)

Catalog No.
S13933673
CAS No.
83356-60-9
M.F
C15H24ClNO4
M. Wt
317.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esmolol Acid (hydrochloride)

CAS Number

83356-60-9

Product Name

Esmolol Acid (hydrochloride)

IUPAC Name

3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride

Molecular Formula

C15H24ClNO4

Molecular Weight

317.81 g/mol

InChI

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);1H

InChI Key

KIRQRJMXRCCUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O.Cl

Esmolol hydrochloride is a cardioselective beta-1 receptor blocker primarily used for the rapid control of heart rate in various medical conditions, including supraventricular tachycardia and perioperative hypertension. It is marketed under the trade name Brevibloc and is characterized by its rapid onset of action and very short duration of effect, making it particularly useful in acute settings. The compound's chemical formula is C16_{16}H25_{25}ClNO4_{4}, and it has a molecular weight of approximately 331.835 g/mol .

Esmolol functions by selectively blocking beta-1 adrenergic receptors in the heart, leading to a decrease in both the force and rate of cardiac contractions. This mechanism effectively reduces the impact of catecholamines such as epinephrine and norepinephrine, which are responsible for increasing heart rate and contractility during stress responses .

The primary chemical reaction involving esmolol hydrochloride is its hydrolysis, which occurs rapidly in the bloodstream. Esmolol is metabolized primarily by esterases found in red blood cells rather than by liver enzymes. This hydrolysis results in the formation of an inactive acid metabolite and methanol, with the latter produced in amounts comparable to endogenous methanol production . The rapid hydrolysis contributes to esmolol’s short half-life, which is about 9 minutes for elimination from the body .

Esmolol exhibits specific biological activities due to its selective action on beta-1 adrenergic receptors. Its therapeutic effects include:

  • Decreased Heart Rate: Effective in managing tachycardia by reducing heart rate during surgical procedures or acute medical situations.
  • Antiarrhythmic Properties: Classified as a Class II antiarrhythmic agent, esmolol helps stabilize cardiac rhythm by blocking adrenergic stimulation of pacemaker cells .
  • Minimal Central Nervous System Effects: Due to its low lipophilicity, esmolol has a reduced potential for crossing the blood-brain barrier, resulting in fewer neuropsychiatric side effects compared to other beta-blockers .

Esmolol hydrochloride can be synthesized through several chemical pathways that typically involve the reaction of p-hydroxyphenylpropionic acid derivatives with isopropylamine. The synthesis generally follows these steps:

  • Formation of Ester Linkage: The initial step involves creating an ester bond between p-hydroxyphenylpropionic acid and an appropriate alcohol.
  • Introduction of Isopropylamine: The next step incorporates isopropylamine into the structure to form the beta-1 selective antagonist.
  • Hydrochloride Salt Formation: Finally, the product can be converted into its hydrochloride salt form for improved solubility and stability .

Esmolol hydrochloride is utilized in various clinical scenarios, including:

  • Management of Supraventricular Tachycardia: It is particularly effective for controlling ventricular rates during atrial fibrillation or flutter.
  • Perioperative Heart Rate Control: Used extensively during surgical procedures to manage hemodynamic responses.
  • Acute Myocardial Infarction Treatment: Helps reduce heart workload and oxygen demand during myocardial infarction events .

Esmolol has been studied for its interactions with other medications and physiological conditions:

  • Drug Interactions: It may interact with other antihypertensive agents, leading to additive effects on blood pressure reduction. Caution is advised when used with alpha-blockers in patients with pheochromocytoma due to potential paradoxical increases in blood pressure .
  • Physiological Interactions: Esmolol has been shown to effectively blunt hemodynamic responses during intubation and laryngoscopy, making it valuable in anesthetic practice .

Esmolol shares similarities with other beta-blockers but has unique properties that distinguish it:

Compound NameSelectivityDuration of ActionRoute of AdministrationUnique Features
MetoprololBeta-1 selectiveIntermediateOral/IVLonger duration; used for chronic conditions
AtenololBeta-1 selectiveLongOralLess lipid-soluble; lower CNS penetration
PropranololNon-selectiveLongOral/IVCrosses blood-brain barrier; more CNS effects
BisoprololBeta-1 selectiveLongOralOnce-daily dosing; used for hypertension

Esmolol's rapid onset and short duration make it particularly suitable for acute situations where immediate control of heart rate is necessary, unlike other beta-blockers that are typically used for long-term management of cardiovascular conditions .

The synthesis of esmolol hydrochloride hinges on the strategic functionalization of a propanolamine side chain to a phenylpropionate core. A pivotal advancement in its production is the use of 3-[4-(2,3-epoxypropoxy)phenyl]methyl propionate as the key intermediate, which undergoes nucleophilic epoxide ring-opening with isopropylamine to form the β-blocking moiety. Early synthetic routes relied on mixed solvents such as methanol-diethyl ether, but these posed significant safety risks due to flammability and toxicity. Modern methodologies prioritize single-solvent systems, with ethyl acetate emerging as the solvent of choice for both the ring-opening and salt-forming stages.

A comparative analysis of solvent systems reveals that ethyl acetate reduces toxicity by 40% compared to methanol-ether mixtures while maintaining a yield of 73.6% in final recrystallization steps. The reaction sequence involves:

  • Epoxide activation: Heating 3-[4-(2,3-epoxypropoxy)phenyl]methyl propionate with isopropylamine and methanol at reflux (4 hours).
  • Free amine isolation: Distillation to remove excess isopropylamine and methanol.
  • Hydrochloride salt formation: Introduction of dry hydrogen chloride gas into the ethyl acetate solution at 40–50°C until pH 3.

This streamlined approach eliminates the need for multiple solvent recoveries, reducing production costs by an estimated 28% compared to earlier methods.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

317.1393859 g/mol

Monoisotopic Mass

317.1393859 g/mol

Heavy Atom Count

21

UNII

9BRF3Y7PQD

Dates

Last modified: 08-10-2024

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